molecular formula C21H13BrF2N2O3 B3744694 3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

Cat. No. B3744694
M. Wt: 459.2 g/mol
InChI Key: KDWCLPQMRONKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications, and as such, has been the subject of numerous studies.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide have been studied extensively. This compound has been found to have anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. It has also been found to have antioxidant properties, which may help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide in lab experiments is its potential therapeutic applications. This compound has been found to have anticancer and anti-inflammatory properties, making it a valuable tool for studying these diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research on 3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, which may lead to its use as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.

Scientific Research Applications

3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been found to have anticancer properties, and as such, has been studied extensively in the field of oncology. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-(4-bromophenyl)-1-[(2,6-difluorophenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrF2N2O3/c22-14-10-8-13(9-11-14)20-21(27)26(19-7-2-1-6-18(19)25(20)28)29-12-15-16(23)4-3-5-17(15)24/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWCLPQMRONKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=C(C=C3)Br)OCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]quinoxalin-2(1H)-one 4-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
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3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
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3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
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3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
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3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
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3-(4-bromophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

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